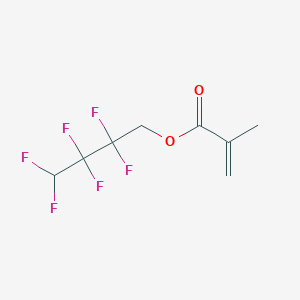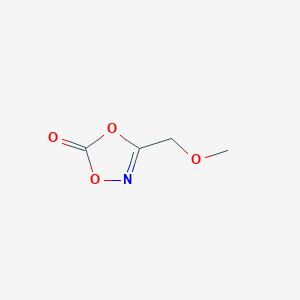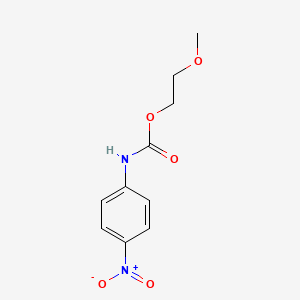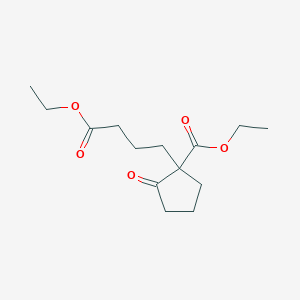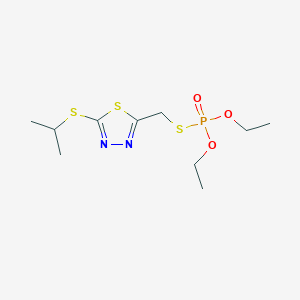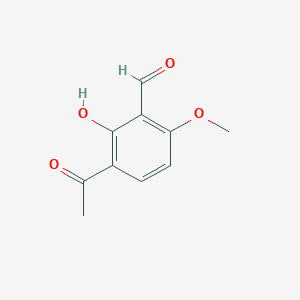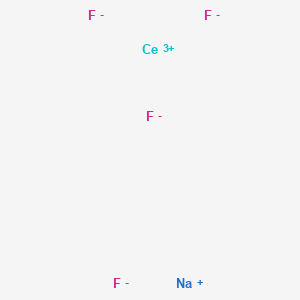
Cerium(3+) sodium fluoride (1/1/4)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cerium(3+) sodium fluoride (1/1/4) is a compound that combines cerium, sodium, and fluoride ions in a specific stoichiometric ratio Cerium is a rare earth element known for its diverse oxidation states and significant role in various industrial applications Sodium fluoride is commonly used in dental care for its ability to prevent tooth decay
Preparation Methods
Synthetic Routes and Reaction Conditions: Cerium(3+) sodium fluoride can be synthesized through various methods, including the reaction of cerium(III) fluoride with sodium fluoride under controlled conditions. One common approach involves dissolving cerium(III) fluoride in a solution of sodium fluoride and allowing the mixture to react at elevated temperatures. The reaction typically proceeds as follows: [ \text{CeF}_3 + \text{NaF} \rightarrow \text{CeNaF}_4 ]
Industrial Production Methods: Industrial production of cerium(3+) sodium fluoride often involves the use of high-purity starting materials and precise control of reaction conditions to ensure the desired stoichiometry and purity of the final product. The process may include steps such as purification of raw materials, controlled mixing, and thermal treatment to achieve the desired crystalline structure.
Chemical Reactions Analysis
Types of Reactions: Cerium(3+) sodium fluoride undergoes various chemical reactions, including:
Oxidation: Cerium can exist in multiple oxidation states, and cerium(3+) can be oxidized to cerium(4+) under appropriate conditions.
Reduction: Cerium(4+) can be reduced back to cerium(3+) using reducing agents.
Substitution: Fluoride ions in the compound can be substituted with other halides or anions under specific conditions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as hydrogen peroxide or nitric acid can be used to oxidize cerium(3+) to cerium(4+).
Reduction: Reducing agents like hydrogen gas or metallic zinc can reduce cerium(4+) to cerium(3+).
Substitution: Halide exchange reactions can be carried out using halide salts in aqueous or non-aqueous solvents.
Major Products Formed:
Oxidation: Cerium(4+) compounds such as cerium(IV) oxide.
Reduction: Cerium(3+) compounds such as cerium(III) chloride.
Substitution: Formation of new halide compounds depending on the substituting halide.
Scientific Research Applications
Cerium(3+) sodium fluoride has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various chemical reactions, including organic synthesis and polymerization processes.
Biology: Investigated for its potential use in biological imaging and as a contrast agent in medical imaging techniques.
Medicine: Explored for its potential therapeutic applications, including its use in dental care products to prevent tooth decay.
Industry: Utilized in the production of specialty glasses, ceramics, and as a component in certain types of batteries and fuel cells.
Mechanism of Action
The mechanism of action of cerium(3+) sodium fluoride involves its interaction with various molecular targets and pathways. In dental applications, the fluoride ions help to remineralize tooth enamel and prevent demineralization caused by acids produced by bacteria. In catalytic applications, cerium ions can facilitate redox reactions by cycling between different oxidation states, thereby enhancing the efficiency of the catalytic process.
Comparison with Similar Compounds
Cerium(III) fluoride (CeF3): A related compound with similar fluoride content but without sodium.
Cerium(IV) fluoride (CeF4): Contains cerium in the +4 oxidation state, exhibiting different chemical properties.
Sodium fluoride (NaF): Commonly used in dental care, lacks the unique properties imparted by the presence of cerium.
Uniqueness: Cerium(3+) sodium fluoride stands out due to its combination of cerium and sodium fluoride, which imparts unique properties such as enhanced catalytic activity and potential applications in various fields. The presence of cerium allows for redox cycling, making it a valuable component in catalytic and industrial processes.
Properties
CAS No. |
52504-59-3 |
|---|---|
Molecular Formula |
CeF4Na |
Molecular Weight |
239.099 g/mol |
IUPAC Name |
sodium;cerium(3+);tetrafluoride |
InChI |
InChI=1S/Ce.4FH.Na/h;4*1H;/q+3;;;;;+1/p-4 |
InChI Key |
UDHJBPHJDSMUPZ-UHFFFAOYSA-J |
Canonical SMILES |
[F-].[F-].[F-].[F-].[Na+].[Ce+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


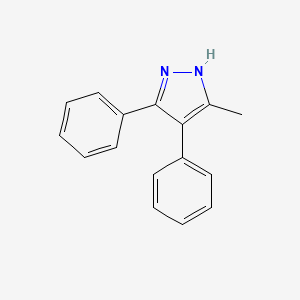
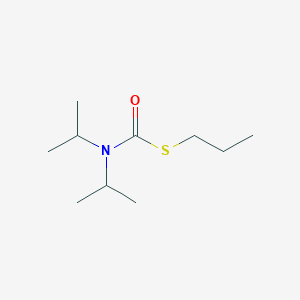
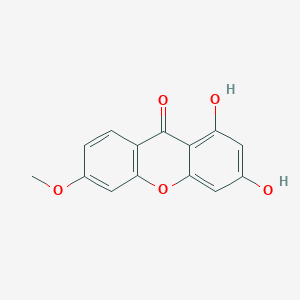
![3,3-Dimethyl-6-oxa-3-germabicyclo[3.1.0]hexane](/img/structure/B14658377.png)
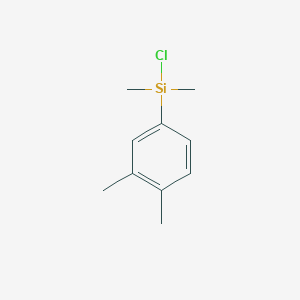

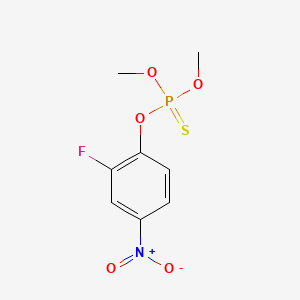
![1-(4-Methoxyphenyl)-7-oxabicyclo[4.1.0]heptane](/img/structure/B14658402.png)
